molecular formula C9H14O B3043976 (E)-Cyclooct-1-enecarbaldehyde CAS No. 96308-48-4

(E)-Cyclooct-1-enecarbaldehyde

Cat. No.: B3043976
CAS No.: 96308-48-4
M. Wt: 138.21 g/mol
InChI Key: TZBOAAPYTXFCMK-RMKNXTFCSA-N
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Description

(E)-Cyclooct-1-enecarbaldehyde is an organic compound characterized by an eight-membered ring with a double bond and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-Cyclooct-1-enecarbaldehyde can be synthesized through several methods, including:

    Aldol Condensation: This method involves the reaction of cyclooctanone with formaldehyde under basic conditions to form the desired aldehyde.

    Wittig Reaction: Another approach is the Wittig reaction, where a phosphonium ylide reacts with cyclooctanone to yield this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: (E)-Cyclooct-1-enecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The double bond in the ring allows for electrophilic addition reactions, such as halogenation or hydrohalogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Br₂, Cl₂), hydrohalic acids (HBr, HCl)

Major Products:

    Oxidation: Cyclooct-1-ene-1-carboxylic acid

    Reduction: Cyclooct-1-en-1-ol

    Substitution: Halogenated cyclooctene derivatives

Scientific Research Applications

(E)-Cyclooct-1-enecarbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: Its reactivity and functional groups make it useful in studying enzyme-catalyzed reactions and other biochemical processes.

Mechanism of Action

The mechanism of action of (E)-Cyclooct-1-enecarbaldehyde involves its reactivity due to the presence of both the double bond and the aldehyde group. These functional groups allow the compound to participate in various chemical reactions, targeting specific molecular pathways and interacting with different enzymes and substrates.

Comparison with Similar Compounds

    Cyclooctanone: Lacks the double bond and aldehyde group, making it less reactive in certain types of reactions.

    Cyclooctene: Contains the double bond but lacks the aldehyde group, limiting its reactivity compared to (E)-Cyclooct-1-enecarbaldehyde.

    Cyclooctane: Saturated compound with no double bond or aldehyde group, making it the least reactive among the similar compounds.

Uniqueness: this compound’s combination of an eight-membered ring, a double bond, and an aldehyde group makes it uniquely reactive and versatile in various chemical reactions, distinguishing it from its similar counterparts.

Properties

IUPAC Name

(1E)-cyclooctene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-8-9-6-4-2-1-3-5-7-9/h6,8H,1-5,7H2/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBOAAPYTXFCMK-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=CCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC/C(=C\CC1)/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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